N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide
Description
N,N-Diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide (CAS: 877657-83-5) is a structurally complex indole-acetamide derivative with a molecular formula of C₂₂H₂₅N₃O₂S and a molecular weight of 395.52 g/mol . Its core structure comprises an indole ring substituted at the 3-position with a sulfanyl-linked phenylcarbamoylmethyl group and at the 1-position with an N,N-diethylacetamide moiety. The phenylcarbamoyl group introduces hydrogen-bonding capacity (via the NH and carbonyl groups), while the sulfanyl bridge and diethylacetamide side chain influence lipophilicity and electronic properties. This compound is of interest due to its structural similarity to bioactive indole derivatives, which are known for diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24(4-2)22(27)15-25-14-20(18-12-8-9-13-19(18)25)28-16-21(26)23-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDLYNPSXDGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further functionalized to introduce the phenylcarbamoyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The phenylcarbamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. The phenylcarbamoyl group may enhance binding affinity, while the sulfanyl linkage can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations :
- Substitution at the Indole 3-Position: The phenylcarbamoylmethyl sulfanyl group in the target compound provides hydrogen-bonding capacity, contrasting with the hydroxyimino group in compounds 3j/3a/3k, which enhances radical scavenging via oxime protons . Halogenated phenyl rings (e.g., 3j) exhibit superior antioxidant activity (IC₅₀ ~25 µM in DPPH assays) compared to non-halogenated derivatives .
- Sulfanyl vs.
- N,N-Diethylacetamide vs. Simple Acetamides : The diethyl substitution increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to unsubstituted acetamides .
Electronic and Thermodynamic Properties
For instance:
- The phenylcarbamoyl group in the target compound likely lowers the HOMO-LUMO gap (increasing reactivity) compared to methyl or halogenated derivatives.
- Thermodynamic parameters (entropy, enthalpy) for similar compounds show linear increases with temperature, driven by vibrational energy contributions . The carbamoyl group’s polarity may elevate heat capacity (Cp) relative to non-polar analogues.
Research Findings and Implications
- Antioxidant Activity: While direct data for the target compound is lacking, structurally related indole-acetamides with electron-withdrawing groups (e.g., hydroxyimino, halogens) show potent radical scavenging. The phenylcarbamoyl group may offer moderate activity, albeit less than halogenated derivatives .
- Druglikeness : The diethylacetamide group improves blood-brain barrier penetration compared to polar derivatives like 3j, making the compound a candidate for neuroactive drug development .
- Crystallography : X-ray studies on analogous compounds (e.g., 3a) confirm planar indole cores and validate bond lengths/angles (e.g., C–N = 1.376 Å), supporting computational models .
Biological Activity
N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide, a synthetic compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 877657-83-5
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Overview of Biological Activities
Indole derivatives, including this compound, are known for their diverse biological activities. These include:
- Anti-inflammatory
- Antidepressant
- Antifungal
- Anticancer
- Antihypertensive
- Antimicrobial
- Antiviral
- Analgesic
Cellular Effects
Currently, specific cellular effects of this compound have not been thoroughly documented. However, it is hypothesized that its indole structure may interact with various cellular pathways, potentially influencing gene expression and enzyme activity.
The precise molecular mechanism of action remains largely unexplored. Indole derivatives are known to:
- Inhibit or activate specific enzymes.
- Bind to biomolecules such as proteins and nucleic acids.
- Induce changes in gene expression profiles.
Synthesis and Evaluation
Research indicates that the synthesis of this compound involves multiple steps, often starting with the Fischer indole synthesis method. The biological evaluation of similar compounds has shown promising results in various assays targeting different biological pathways.
Notable Studies
- Evaluation of Indole Derivatives : A study highlighted the anti-cancer properties of indole derivatives, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The study utilized various assays to measure cell viability and apoptosis rates.
- Protein Tyrosine Phosphatase Inhibitors : Related compounds have been evaluated for their inhibitory effects on Protein Tyrosine Phosphatase (PTP1B), which plays a critical role in diabetes management. Compounds similar to this compound exhibited IC values in the low micromolar range, indicating potential therapeutic applications .
Summary of Findings
The following table summarizes key findings related to the biological activity of indole derivatives:
Q & A
Q. What synthetic routes are commonly employed to prepare indole-based acetamide derivatives?
The synthesis typically involves a multi-step process starting with the condensation of 1H-indole-3-carbaldehyde with hydroxylamine in ethanol under reflux to form the oxime intermediate. This intermediate reacts with substituted 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to yield the final acetamide derivatives. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic methods are critical for characterizing these compounds?
Structural confirmation relies on FT-IR (to identify functional groups like C=O, NH, and aromatic C-H), ¹H/¹³C-NMR (to assign proton and carbon environments), and mass spectrometry (for molecular ion verification). Elemental analysis ensures purity, while single-crystal XRD validates 3D molecular geometry .
Q. How is antioxidant activity assessed for these derivatives?
Two primary assays are used:
- FRAP (Ferric Reducing Antioxidant Power) : Measures the reduction of Fe³+-TPTZ to Fe²+-TPTZ, quantified via absorbance at 593 nm.
- DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging : Evaluates radical neutralization by monitoring absorbance decay at 517 nm. Activity is compared to standards like ascorbic acid .
Q. What are the key intermediates in synthesizing these compounds?
The oxime intermediate (1H-indole-3-carbaldehyde oxime) is pivotal. Substituted 2-chloroacetamides (e.g., N-(2-chlorophenyl) derivatives) serve as electrophilic partners in the final coupling step .
Advanced Research Questions
Q. How do computational methods like DFT enhance the study of these derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry, predicts electronic properties (HOMO-LUMO gaps), and validates experimental XRD data. This aids in understanding charge distribution and reactive sites for further modification .
Q. What strategies address discrepancies between experimental and computational structural data?
Discrepancies in bond lengths/angles (e.g., C(9)-N(1) at 1.376 Å experimentally vs. 1.382 Å computationally) are resolved by refining computational parameters (e.g., basis sets) and validating against high-resolution XRD. Statistical metrics like RMSD quantify alignment between models .
Q. How does substituent positioning on the phenyl ring influence antioxidant efficacy?
Ortho-substituted halogens (Cl, Br) enhance activity due to increased electron-withdrawing effects and steric stabilization of radical intermediates. Meta/para substituents show reduced potency, as seen in compounds 3j (ortho-Cl) vs. 3b (meta-Cl) .
Q. What crystallographic techniques validate molecular conformation?
Single-crystal XRD using SHELX software (SHELXS-97/SHELXL-97) resolves 3D structures. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via full-matrix least-squares ensure accuracy. ORTEP diagrams visualize thermal ellipsoids and hydrogen bonding .
Q. How do reaction conditions impact synthesis yield and purity?
Ethanol as a solvent under reflux maximizes oxime formation (yields >85%). Elevated temperatures (70–80°C) and prolonged reaction times (6–8 hrs) improve coupling efficiency. Base selection (e.g., K₂CO₃ vs. NaH) affects byproduct formation .
Q. What limitations exist in current antioxidant assays for these compounds?
FRAP/DPPH assays may overlook membrane permeability or in vivo bioavailability. False positives can arise from non-specific redox reactions. Complementary assays (e.g., ORAC, cellular ROS detection) are recommended for comprehensive evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
